molecular formula C18H23ClN2O B586257 2-Hydroxydesmethylimipramine hydrochloride CAS No. 59259-75-5

2-Hydroxydesmethylimipramine hydrochloride

Cat. No.: B586257
CAS No.: 59259-75-5
M. Wt: 318.845
InChI Key: LCRZCUOKZSTKBD-UHFFFAOYSA-N
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Description

2-Hydroxydesmethylimipramine hydrochloride is a tricyclic antidepressant compound. It is a derivative of imipramine, a widely utilized antidepressant medication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxydesmethylimipramine hydrochloride involves the hydroxylation of desipramine. Desipramine is extensively metabolized in the liver by CYP2D6 (major) and CYP1A2 (minor) to 2-hydroxydesipramine, an active metabolite . The synthetic route typically involves the following steps:

    Hydroxylation: Desipramine undergoes hydroxylation to form 2-hydroxydesipramine.

    Hydrochloride Formation: The hydroxylated product is then converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process generally involves large-scale chemical synthesis using the aforementioned synthetic routes, followed by purification and crystallization to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxydesmethylimipramine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can convert the compound back to its parent form, desipramine.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized metabolites of 2-Hydroxydesmethylimipramine.

    Reduction: Desipramine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

It is believed to modulate various neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine . The compound is thought to function as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters into the presynaptic neuron and ultimately increasing their availability in the synaptic cleft. This makes it valuable in the study of depression and other mood disorders.

Mechanism of Action

The exact mechanism of action of 2-Hydroxydesmethylimipramine hydrochloride is not fully comprehended. it is believed to modulate neurotransmitters such as serotonin, norepinephrine, and dopamine . The compound functions as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters into the presynaptic neuron, thereby increasing their availability in the synaptic cleft. This modulation of neurotransmitter levels is thought to contribute to its antidepressant effects.

Comparison with Similar Compounds

2-Hydroxydesmethylimipramine hydrochloride is similar to other tricyclic antidepressants such as:

    Desipramine: The parent compound from which 2-Hydroxydesmethylimipramine is derived.

    Imipramine: Another tricyclic antidepressant with a similar structure and mechanism of action.

    Nortriptyline: A tricyclic antidepressant that also functions as a norepinephrine reuptake inhibitor.

Uniqueness

The uniqueness of this compound lies in its specific hydroxylation, which may confer distinct pharmacological properties compared to its parent compound, desipramine .

Properties

IUPAC Name

11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O.ClH/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20;/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRZCUOKZSTKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670080
Record name 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59259-75-5
Record name 2-Hydroxydesmethylimipramine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059259755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYDESMETHYLIMIPRAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24P99RZ3BH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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